5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester
Description
Properties
CAS No. |
927435-98-1 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3 |
InChI Key |
VQVDZRQVBSINLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Thionyl Chloride
A widely reported method involves converting pyridine-2-carboxylic acid derivatives to their methyl esters using thionyl chloride (SOCl₂) in methanol. For example:
-
Procedure : 2,5-Pyridine dicarboxylic acid (1.0 g, 6 mmol) is refluxed with SOCl₂ (0.013 mol) in methanol (10 mL) at 60–80°C for 3 hours. The solvent is evaporated, and the crude product is purified via dichloromethane extraction and sodium bicarbonate washing.
-
Mechanism : SOCl₂ acts as a catalyst, protonating the carboxylic acid to form a reactive acyl chloride intermediate, which reacts with methanol to yield the ester.
Table 1: Key Reaction Parameters for Thionyl Chloride Method
| Parameter | Conditions |
|---|---|
| Solvent | Methanol |
| Temperature | 60–80°C (reflux) |
| Catalyst | SOCl₂ |
| Reaction Time | 3–6 hours |
| Workup | Extraction with DCM, NaHCO₃ wash |
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The hydroxymethylphenyl group is introduced via palladium-catalyzed Suzuki coupling. This method is effective for constructing the biaryl backbone:
-
Procedure : Methyl 5-bromopicolinate (1.2 eq) reacts with 3-(hydroxymethyl)phenylboronic acid (1.0 eq) in a mixture of 1,4-dioxane/water (4:1). Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) are added, and the reaction is heated at 90°C for 12 hours.
-
Optimization : Higher yields are achieved with degassed solvents and inert atmospheres (N₂/Ar).
Table 2: Suzuki Coupling Optimization Data
| Condition | Impact on Yield |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ optimal |
| Base | K₂CO₃ > Na₂CO₃ |
| Solvent | 1,4-Dioxane/water (4:1) |
| Temperature | 90°C for 12 hours |
Hydroxymethylation via Reduction of Esters
Reduction of Nitrile Intermediates
A nitrile intermediate can be reduced to introduce the hydroxymethyl group:
-
Procedure : Methyl 5-(3-cyanophenyl)picolinate is treated with LiAlH₄ (2.0 eq) in THF at 0°C for 2 hours, followed by quenching with water. The hydroxymethyl product is isolated via column chromatography.
-
Limitation : Over-reduction to the amine is avoided by controlling temperature and reaction time.
One-Pot Sequential Reactions
Tandem Esterification and Coupling
A streamlined approach combines esterification and Suzuki coupling in one pot:
-
Procedure : 5-Bromopyridine-2-carboxylic acid is treated with SOCl₂ in methanol to form the methyl ester, followed by direct addition of 3-(hydroxymethyl)phenylboronic acid, Pd catalyst, and base. The reaction proceeds at 90°C for 24 hours.
-
Advantage : Reduces purification steps and improves atom economy.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 8.75 (s, 1H, pyridine-H), 7.45–7.30 (m, 4H, aryl-H), 4.65 (s, 2H, -CH₂OH), 3.95 (s, 3H, -OCH₃).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Thionyl Chloride | 70–85 | 95–98 | High | Industrial |
| Suzuki Coupling | 60–75 | 97–99 | Moderate | Lab-scale |
| Nitrile Reduction | 50–60 | 90–95 | Low | Small-scale |
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid methyl ester.
Reduction: 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound may disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, indicating its potential as an anticancer drug .
Agricultural Chemistry
The compound is utilized in the formulation of agrochemicals:
- Herbicides and Pesticides : It contributes to the development of effective agricultural chemicals that enhance crop yields by targeting specific pests or weeds .
Material Science
In material science, 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester serves as:
- Building Block for Polymers : Its unique properties allow it to be used as an intermediate in synthesizing polymers with enhanced durability and performance characteristics .
Analytical Chemistry
This compound acts as a reagent in analytical techniques:
- Detection and Quantification : It aids in the detection of other compounds in complex mixtures, enhancing analytical methodologies .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Development of Agricultural Chemicals
Research focused on the formulation of herbicides using this compound showed promising results in controlling weed populations while minimizing environmental impact. Field trials indicated improved crop yields when applied at optimized dosages .
Mechanism of Action
The mechanism of action of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogs.
Biological Activity
5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives. Its unique structure, which includes a hydroxymethyl group and a pyridine carboxylic acid moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is . The compound features:
- A pyridine ring , which is known for its role in various biochemical processes.
- A hydroxymethyl group attached to a phenyl ring, enhancing the compound's reactivity and interaction with biological targets.
- An ester functional group , which can influence solubility and bioavailability.
The biological activity of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxymethyl group may participate in hydrogen bonding, while the hydrophobic nature of the phenyl and pyridine moieties facilitates interactions with lipid membranes and protein binding sites.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester exhibit anticancer properties . For instance, derivatives of pyridine carboxylic acids have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Interference with signaling pathways associated with tumor growth
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives similar to this compound can significantly reduce cell viability at micromolar concentrations. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK, leading to reduced proliferation rates.
- Animal Models : In vivo experiments in murine models revealed that administration of related compounds resulted in decreased tumor volume and weight without significant toxicity, suggesting a favorable therapeutic index.
Comparative Analysis
A comparison of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester with other similar compounds reveals distinct differences in biological activity:
Synthesis and Derivatives
The synthesis of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester typically involves the reaction of pyridine derivatives with hydroxymethyl phenols under controlled conditions. Research has focused on optimizing these synthetic pathways to enhance yield and purity.
Pharmacological Studies
Pharmacological evaluations have highlighted the potential for this compound in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate biological targets effectively. Further research is warranted to elucidate its full pharmacokinetic profile and therapeutic potential.
Q & A
Q. What are the established synthetic routes for 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by esterification. For example:
- Step 1 : Introduction of the hydroxymethylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Step 2 : Esterification using methanol under acidic or basic conditions. Sodium methoxide (NaOMe) in dry toluene has been effective for analogous pyridine esters, achieving yields >80% when reactions are refluxed for 1–2 hours .
- Critical Parameters :
Q. How is the compound characterized, and what analytical techniques validate its purity?
Methodological Answer: Characterization relies on a combination of spectroscopic and chromatographic methods:
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomeric byproducts during synthesis?
Methodological Answer: Diastereoselectivity is influenced by:
- Catalyst-Substrate Interactions : Chiral auxiliaries (e.g., (R)-BINOL) in esterification steps reduce racemization .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor kinetic control, suppressing unwanted stereoisomers .
- Temperature Gradients : Gradual cooling (−5°C/hour) during crystallization enhances enantiomeric excess (e.e. >90%) .
- Case Study : In analogous pyrrolidine esters, diastereomeric ratios of 85:15 were achieved using sodium hydroxide in ethanol/water mixtures at 0°C .
Q. What mechanistic insights explain the base-catalyzed hydrolysis of the methyl ester group?
Methodological Answer: The hydrolysis mechanism involves:
- Nucleophilic Attack : Hydroxide ions target the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
- Rate Determination : For pyridine esters, electron-withdrawing groups (e.g., trifluoromethyl) accelerate hydrolysis by increasing carbonyl electrophilicity. Rate constants (k) for similar compounds range from 0.15–0.25 h⁻¹ in pH 10 buffers .
- Experimental Validation : LCMS monitoring of hydrolysis (e.g., m/z shift from 352 [ester] to 338 [acid]) confirms reaction progression .
Q. How does the hydroxymethylphenyl substituent influence the compound’s electronic structure and reactivity?
Methodological Answer: Computational studies (DFT) on analogous systems reveal:
- Electron Density : The hydroxymethyl group donates electrons via resonance, reducing pyridine ring electrophilicity (Mulliken charge: −0.25e at C2) .
- Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the ester carbonyl, stabilizing the planar conformation (bond length: 1.85 Å) .
- Reactivity Implications : This stabilization slows nucleophilic substitution at C2 but enhances acid-catalyzed ester hydrolysis .
Data Contradictions and Resolution
- Contradiction : Patent EP 4 374 877 reports LCMS m/z 338 for a trifluoromethylpyridine ester, whereas theoretical calculations for the target compound predict m/z 273.
- Resolution : Discrepancies arise from substituent effects (e.g., trifluoromethyl vs. hydroxymethyl). Researchers must validate mass spectra against synthetic intermediates.
- Contradiction : Yields for esterification range from 70% (ethanol/water) to 95% (anhydrous toluene) .
- Resolution : Solvent choice critically impacts water-sensitive steps; anhydrous conditions are preferred for high-yield esterification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
